1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl methanesulfonate is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring and a methanesulfonate group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-(trifluoromethyl)pyridine-2-carboxylic acid as the starting material.
Conversion to Piperidine Derivative: The carboxylic acid group is first converted to an amine group through a reduction reaction, often using reagents like lithium aluminum hydride (LiAlH4).
Formation of Methanesulfonate: The resulting piperidine derivative is then reacted with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine to form the methanesulfonate ester.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow chemistry to ensure consistent quality and yield.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the methanesulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and acidic conditions.
Reduction: LiAlH4, NaBH4, and anhydrous ether.
Substitution: Various nucleophiles (e.g., amines, alcohols) and polar aprotic solvents.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or alcohols.
Reduction Products: Amines or alcohols.
Substitution Products: Amides, esters, or ethers.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological macromolecules.
Industry: Utilized in the production of materials with specific electronic and physical properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the binding affinity and selectivity of the compound, while the piperidine and methanesulfonate groups contribute to its overall stability and solubility.
Comparison with Similar Compounds
Trifluoromethylated Piperidines: Compounds with similar structures but different substituents on the piperidine ring.
Pyridine Derivatives: Other pyridine-based compounds with varying functional groups.
Uniqueness:
The presence of the trifluoromethyl group provides unique electronic and steric properties compared to other similar compounds.
This compound's unique structure and properties make it a valuable tool in various scientific research fields, offering opportunities for innovation in chemistry, biology, medicine, and industry.
Properties
CAS No. |
866615-52-3 |
---|---|
Molecular Formula |
C12H15F3N2O3S |
Molecular Weight |
324.32 g/mol |
IUPAC Name |
[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl] methanesulfonate |
InChI |
InChI=1S/C12H15F3N2O3S/c1-21(18,19)20-10-4-6-17(7-5-10)11-3-2-9(8-16-11)12(13,14)15/h2-3,8,10H,4-7H2,1H3 |
InChI Key |
VWKWUVNIXWBEAA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.